molecular formula C6H7O3P B072730 Phenylphosphonic acid CAS No. 1571-33-1

Phenylphosphonic acid

Cat. No.: B072730
CAS No.: 1571-33-1
M. Wt: 158.09 g/mol
InChI Key: QLZHNIAADXEJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-phosphonic acid, also known as benzene phosphonic acid, is an organic compound with the chemical formula C6H5P(O)(OH)2. It is characterized by the presence of a phenyl group attached to a phosphonic acid moiety. This compound is a white crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Phenylphosphonic acid (PPOA) primarily targets carbonate electrolytes in lithium metal anodes . It also interacts with organic semiconductors and transparent conductive oxides . In addition, it can be used to functionalize titania particles .

Mode of Action

PPOA interacts with its targets through a complexation reaction with Li+ in carbonate electrolytes . This reaction reduces the nucleus size and boosts the nucleation quantity during the plating process . When used with organic semiconductors and transparent conductive oxides, PPOA forms self-assembled monolayers (SAMs) .

Biochemical Pathways

The complexation reaction between PPOA and Li+ in carbonate electrolytes is a key biochemical pathway . This reaction influences the plating process, leading to a reduction in nucleus size and an increase in nucleation quantity

Pharmacokinetics

It’s known that ppoa is soluble in water, alcohol, ether, and acetone, but insoluble in benzene and carbon tetrachloride . These solubility properties could influence its bioavailability.

Result of Action

The interaction of PPOA with its targets leads to several outcomes. In the context of lithium metal anodes, the complexation reaction between PPOA and Li+ enhances the cycling stability in both symmetric cells and full cells . When used with organic semiconductors and transparent conductive oxides, PPOA helps to form an interface between these materials .

Action Environment

The action of PPOA can be influenced by various environmental factors. For instance, the solubility of PPOA in different solvents can affect its interaction with targets . Additionally, the temperature and pressure conditions can also impact the complexation reaction between PPOA and Li+ . .

Safety and Hazards

Phenylphosphonic acid is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Phenylphosphonic acid has been proposed as a new additive for carbonate electrolytes, in which the complexation reaction between this compound and Li+ reduces the nucleus size and boosts the nucleation quantity during the plating process . This suggests potential future applications in the field of energy storage.

Relevant Papers

Several papers have been published on this compound. For instance, a paper discusses the PPOA degradation and phosphate adsorption abilities of PAN A F-FeOOH . Another paper discusses the synthesis of phosphonates from this compound . These papers provide valuable insights into the properties and applications of this compound.

Biochemical Analysis

Biochemical Properties

Phenylphosphonic acid has been found to interact with various biomolecules. For instance, it has been used as an additive with Noyori’s catalyst for the oxidation of sulfides to sulfones . It can also be used to functionalize titania particles . The nature of these interactions involves the formation of self-assembled monolayers (SAMs) of this compound, which can create an interface between organic semiconductors and transparent conductive oxides .

Cellular Effects

This compound has been proposed as a new additive for carbonate electrolytes, where the complexation reaction between this compound and Li+ reduces the nucleus size and boosts the nucleation quantity during the plating process . This results in enhanced cycling stability in both symmetric cells and full cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form multiple hydrogen bonds with other phosphonic acid groups . This property allows it to interact with various biomolecules and participate in complex biochemical reactions .

Temporal Effects in Laboratory Settings

It has been used as an additive in the oxidation of sulfides to sulfones, suggesting that it may have stability and long-term effects on cellular function .

Metabolic Pathways

Given its ability to interact with various biomolecules, it is likely that it participates in several biochemical reactions .

Transport and Distribution

Given its ability to form multiple hydrogen bonds, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it may be localized to specific compartments or organelles based on its interactions with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-phosphonic acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylphosphonates. This process typically uses concentrated hydrochloric acid (35-37% in water) at reflux for 1 to 12 hours . Another method involves the dealkylation of dialkyl phenylphosphonates using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: In industrial settings, phenyl-phosphonic acid is often produced through the oxidation of phenylphosphinic acid. This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Phenyl-phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Phenyl-phosphonic acid can be compared with other similar compounds such as:

Uniqueness: Phenyl-phosphonic acid is unique due to its ability to form stable complexes with metal ions and its versatility in various chemical reactions. Its phenyl group provides additional stability and reactivity compared to other phosphonic acids .

Properties

IUPAC Name

phenylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZHNIAADXEJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24391-19-3 (mono-calcium salt)
Record name Phenylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044399
Record name Phenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-33-1
Record name Phenylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylphosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYD76T2868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of phenylphosphonous acid (1 g, 0.007 mole) in acetone (10 ml) and water (10 ml) was added a solution of sodium hydroxide (0.281 gm, 0.007 mole) in water (10 ml) until a pH of about 7 was reached. A solution of KMnO4 (0.663 g, 0.007 mole) in water (10 ml) was added slowly to the vigorously stirred solution of phosphonous acid at 20°-25° C. After the addition (5 minutes), the reaction mixture was stirred for 5 minutes at ambient temperature and acidified with concentrated HCl acid until a pH of 1 was reached. Saturated sodium bisulfite solution was added to the reaction mixture thereby resulting in formation of a precipitate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.281 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.663 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylphosphonic acid
Reactant of Route 2
Phenylphosphonic acid
Reactant of Route 3
Phenylphosphonic acid
Reactant of Route 4
Phenylphosphonic acid
Reactant of Route 5
Phenylphosphonic acid
Reactant of Route 6
Phenylphosphonic acid
Customer
Q & A

Q1: How does Phenylphosphonic Acid (PPA) interact with metal oxide surfaces?

A1: PPA readily interacts with metal oxide surfaces, forming robust self-assembled monolayers (SAMs). This interaction typically occurs through the deprotonation of one or both of the phosphonic acid hydroxyl groups, leading to the formation of Ti-O-P bonds on TiO2 surfaces. [, ] The phenyl ring's orientation on the surface can vary depending on the specific oxide and adsorption conditions. [, ]

Q2: What is the impact of PPA adsorption on the properties of materials like TiO2?

A2: PPA adsorption can significantly alter the surface properties of materials like TiO2. For instance, it can enhance hydrophobicity, particularly when using PPA derivatives with longer alkyl chains like dodecylphosphonic acid. [] Additionally, PPA can impact the work function and wettability of the surface, influencing its interaction with other molecules and its performance in applications such as solar cells. []

Q3: What is the molecular formula and weight of PPA?

A3: The molecular formula of this compound is C6H7O3P, and its molecular weight is 158.09 g/mol.

Q4: What spectroscopic techniques are useful for characterizing PPA and its interactions?

A4: Numerous spectroscopic techniques prove valuable in characterizing PPA and its interactions. These include:

    Q5: Can PPA function as a catalyst?

    A6: Yes, PPA exhibits catalytic activity in various organic reactions. For instance, it acts as an efficient, environmentally friendly, and reusable heterogeneous catalyst for synthesizing α-aminophosphonates through a one-pot, three-component reaction. []

    Q6: What makes PPA suitable as a catalyst for α-aminophosphonate synthesis?

    A7: PPA's effectiveness in α-aminophosphonate synthesis stems from its ability to activate the carbonyl compounds and dialkyl phosphites involved in the reaction. Furthermore, its heterogeneous nature allows for easy separation and reusability, making it an attractive catalyst from both an economic and environmental perspective. []

    Q7: How does PPA compare to other catalysts used in similar reactions?

    A8: Compared to some traditional homogeneous catalysts, PPA offers advantages such as simplified workup procedures and reduced waste generation due to its heterogeneous nature. Additionally, it demonstrates comparable or even superior catalytic activity in certain reactions. []

    Q8: How is computational chemistry employed in PPA research?

    A9: Computational chemistry, particularly Density Functional Theory (DFT) calculations, aids in understanding PPA's adsorption behavior, bonding mechanisms, and electronic properties. For example, DFT calculations help elucidate the preferred binding geometries of PPA on TiO2 surfaces. [, , ]

    Q9: How do structural modifications of PPA influence its properties and applications?

    A10: Modifications to the phenyl ring of PPA can significantly impact its properties. For instance, introducing electron-withdrawing or -donating groups can affect its acidity, binding affinity to surfaces, and catalytic activity. Additionally, incorporating longer alkyl chains can enhance the hydrophobic character of PPA-modified surfaces. [, ]

    Q10: Are there any known stability concerns related to PPA?

    A10: While PPA generally exhibits good stability, factors such as pH, temperature, and the presence of other chemical species can influence its long-term stability.

    Q11: Are there specific SHE regulations regarding the use and handling of PPA?

    A11: While specific SHE regulations for PPA might vary depending on the geographical location and intended application, it is crucial to handle it as a chemical substance and follow general laboratory safety practices. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and consulting relevant safety data sheets.

    Q12: What are some alternatives to PPA for surface modification and catalysis?

    A14: Alternatives to PPA for surface modification include carboxylic acids, silanes, and other phosphonic acid derivatives. For catalytic applications, alternatives depend on the specific reaction, with options including other heterogeneous catalysts, homogeneous catalysts, and enzymatic approaches. The choice of alternative depends on factors such as cost, performance, and environmental impact. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.